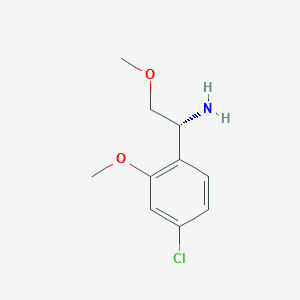
(R)-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine is a chiral compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxy group, and an ethanamine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-chloro-2-methoxybenzoic acid.
Reduction: Formation of 2-methoxyethanamine.
Substitution: Formation of 4-azido-2-methoxyphenyl-2-methoxyethanamine.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chloro-2-methoxyphenyl)-2-ethanolamine: Similar structure but with an ethanolamine moiety.
®-1-(4-Chloro-2-methoxyphenyl)-2-methoxypropylamine: Similar structure but with a propylamine moiety.
®-1-(4-Chloro-2-methoxyphenyl)-2-methoxybutylamine: Similar structure but with a butylamine moiety.
Uniqueness
®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine is unique due to its specific combination of functional groups and chiral center. This uniqueness allows for specific interactions and reactivity that may not be observed in similar compounds.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1R)-1-(4-chloro-2-methoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14ClNO2/c1-13-6-9(12)8-4-3-7(11)5-10(8)14-2/h3-5,9H,6,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
HNFKRXSRPSLDHB-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H](C1=C(C=C(C=C1)Cl)OC)N |
Canonical SMILES |
COCC(C1=C(C=C(C=C1)Cl)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


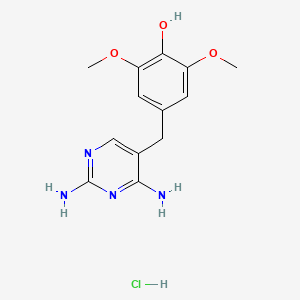
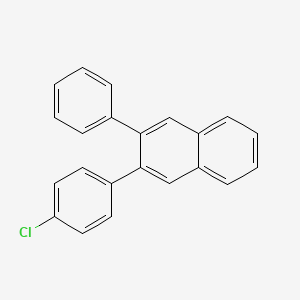

![6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B12966537.png)
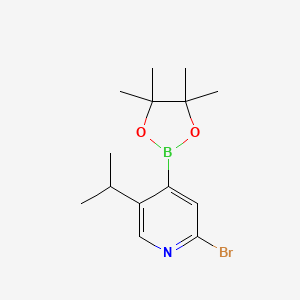
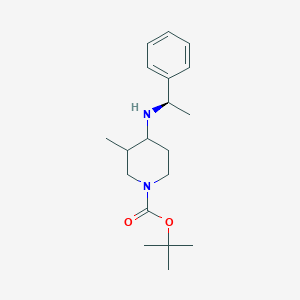
![(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12966567.png)
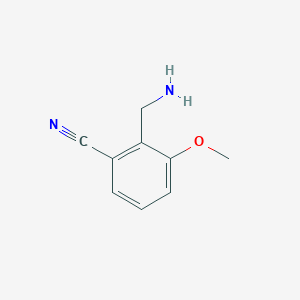

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B12966581.png)
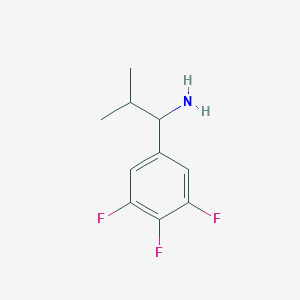
![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)
